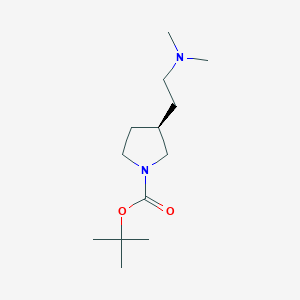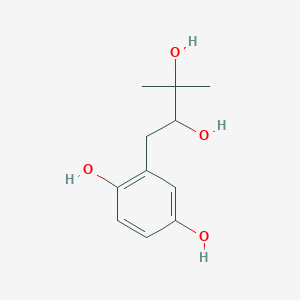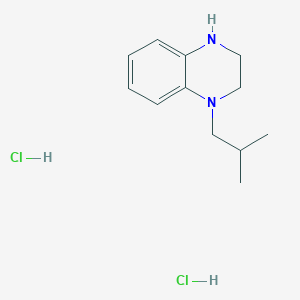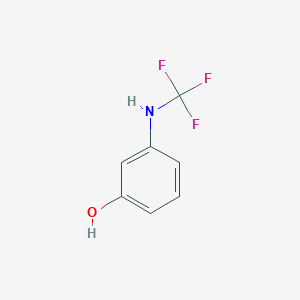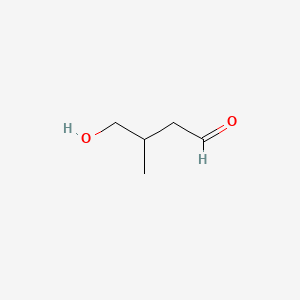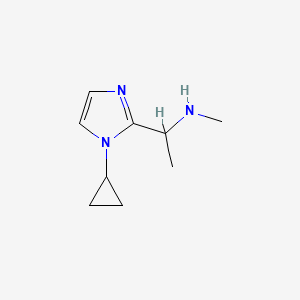
1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanamine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a cyclopropyl group attached to an imidazole ring, which is further connected to an ethanamine moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as glyoxal and ammonia, under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment of the Ethanamine Moiety: The final step involves the alkylation of the imidazole ring with an ethanamine derivative, such as N-methylethanamine, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Common industrial techniques include continuous flow synthesis and the use of catalytic processes to enhance reaction efficiency.
化学反应分析
Types of Reactions
1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
科学研究应用
1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanamine has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(1-cyclopropyl-1H-imidazol-2-yl)methanol: Similar structure but with a hydroxyl group instead of an ethanamine moiety.
1-(1-cyclopropyl-1H-imidazol-2-yl)methanamine: Similar structure but without the N-methyl group.
Uniqueness
1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanamine is unique due to the presence of both the cyclopropyl and N-methylethanamine groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that may not be observed in similar compounds.
属性
分子式 |
C9H15N3 |
|---|---|
分子量 |
165.24 g/mol |
IUPAC 名称 |
1-(1-cyclopropylimidazol-2-yl)-N-methylethanamine |
InChI |
InChI=1S/C9H15N3/c1-7(10-2)9-11-5-6-12(9)8-3-4-8/h5-8,10H,3-4H2,1-2H3 |
InChI 键 |
VTFDDXVIKVHSRP-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC=CN1C2CC2)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


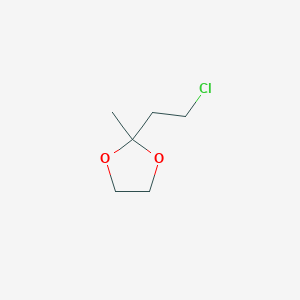

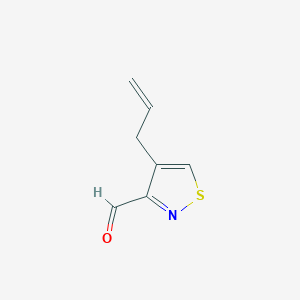
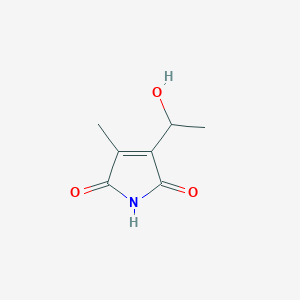
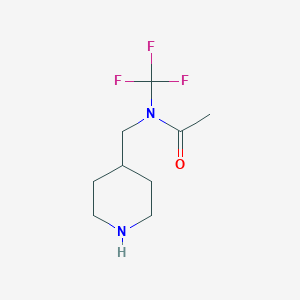
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13949796.png)
![3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13949808.png)

